molecular formula C10H19NO3 B183704 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol CAS No. 63478-84-2

1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol

Cat. No.: B183704
CAS No.: 63478-84-2
M. Wt: 201.26 g/mol
InChI Key: KAEFUAJBLZQMTF-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[4.5]decane, also known as Cyclohexanespiro-2′-(1′,3′-oxazolidine), is a heterocyclic compound . Its empirical formula is C8H15NO and it has a molecular weight of 141.21 .


Molecular Structure Analysis

The SMILES string for 1-Oxa-4-azaspiro[4.5]decane is C1CCC2(CC1)NCCO2 . This represents the structure of the molecule in a linear format.


Physical and Chemical Properties Analysis

1-Oxa-4-azaspiro[4.5]decane has a refractive index of 1.4830 (lit.), a boiling point of 203-204 °C (lit.), and a density of 0.996 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Structural Insights

1-Oxa-4-azaspiro[4.5]decane derivatives are primarily involved in chemical synthesis and structural studies. These compounds are core structures in various natural and synthetic products with significant biological activities, hence representing challenging targets for chemical synthesis. For instance, Sinibaldi and Canet (2008) highlighted the novel strategies developed for synthesizing spiroaminals, including 1-oxa-4-azaspiro[4.5]decane derivatives, due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008). Additionally, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane was analyzed by Wen (2002), revealing its chiral nature and conformational properties (Wen, 2002).

Biological and Pharmacological Potential

The derivatives of 1-Oxa-4-azaspiro[4.5]decane show promising biological and pharmacological properties. For example, Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is significant for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Tsukamoto et al. (1995) synthesized 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for Alzheimer's disease treatment, showing potent activities in vitro and in vivo (Tsukamoto et al., 1995).

Applications in Drug Discovery

The synthesis of novel spirocycles, like 1-Oxa-4-azaspiro[4.5]decane derivatives, is a key area in drug discovery. Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which act as multifunctional, structurally diverse modules for drug discovery, indicating the potential of such compounds in developing new drugs (Li, Rogers-Evans, & Carreira, 2013).

Cancer Research

In the realm of cancer research, Yang et al. (2019) designed and synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and evaluated their anticancer activity. Their study showed that some compounds had moderate to potent activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Yang et al., 2019).

Safety and Hazards

The compound has been classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3. It has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

[3-(hydroxymethyl)-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c12-6-9(7-13)8-14-10(11-9)4-2-1-3-5-10/h11-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEFUAJBLZQMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(CO2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315174
Record name 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63478-84-2
Record name 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tris-(hydroxymethyl)-aminomethane (24.23 grams; 0.2 mole) and cyclohexanone (19.63 grams; 0.2 mole) were refluxed overnight in 150 mls of toluene, using a water separator to remove approximately 3.6 mls of water. The toluene was then removed by distillation and the residue was recrystallized from acetone to obtain 32 grams (79.5% of theoretical; m.p. 117°-119° C.) of the desired compound.
Quantity
24.23 g
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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